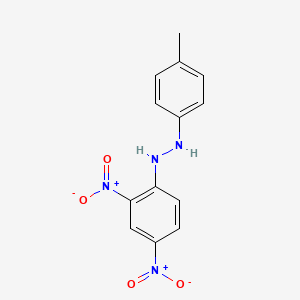
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a dinitrophenyl group and a methylphenyl group attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methylbenzaldehyde. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazines.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and the alteration of protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications.
4-Methylphenylhydrazine: Another hydrazine derivative with distinct properties.
2,4-Dinitrophenylhydrazone: A compound formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes or ketones.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is unique due to the presence of both dinitrophenyl and methylphenyl groups, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific investigations.
Eigenschaften
CAS-Nummer |
67449-70-1 |
|---|---|
Molekularformel |
C13H12N4O4 |
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)-2-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C13H12N4O4/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(18)19)8-13(12)17(20)21/h2-8,14-15H,1H3 |
InChI-Schlüssel |
JSUXXCNGRJDSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)

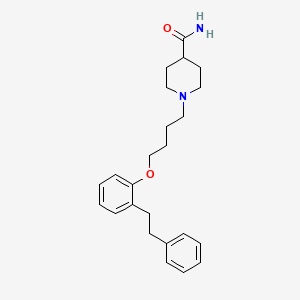


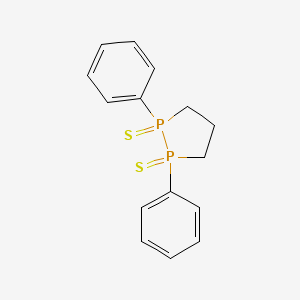
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
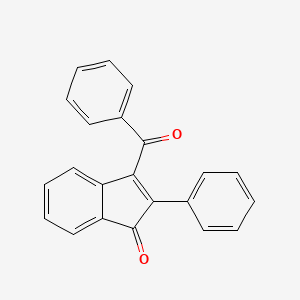
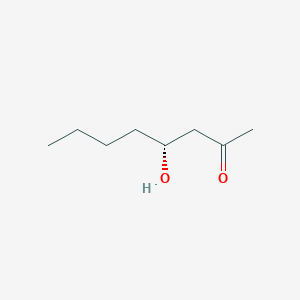
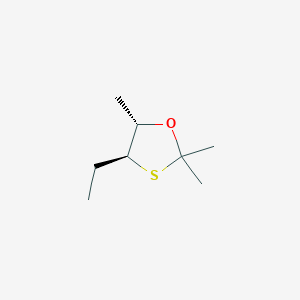

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
